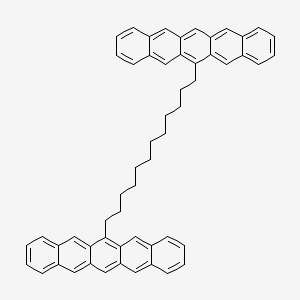
6,6'-(Dodecane-1,12-diyl)dipentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Dodecane-1,12-diyl)dipentacene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two pentacene units connected by a dodecane linker. Pentacene is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The dodecane linker in 6,6’-(Dodecane-1,12-diyl)dipentacene provides flexibility and enhances the compound’s solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)dipentacene typically involves the following steps:
Preparation of Dodecane-1,12-diol: Dodecane-1,12-diol can be synthesized through the reduction of dodecanedioic acid using a reducing agent such as lithium aluminum hydride.
Formation of Dodecane-1,12-diyl Bis(bromide): Dodecane-1,12-diol is then converted to dodecane-1,12-diyl bis(bromide) by reacting it with phosphorus tribromide.
Coupling with Pentacene: The final step involves coupling the dodecane-1,12-diyl bis(bromide) with pentacene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 6,6’-(Dodecane-1,12-diyl)dipentacene.
Industrial Production Methods
Industrial production of 6,6’-(Dodecane-1,12-diyl)dipentacene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Dodecane-1,12-diyl)dipentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pentacenequinone derivatives.
Reduction: Formation of pentacenehydroquinone derivatives.
Substitution: Formation of brominated pentacene derivatives.
Scientific Research Applications
6,6’-(Dodecane-1,12-diyl)dipentacene has several scientific research applications, including:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells for efficient light absorption and charge transport.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Mechanism of Action
The mechanism of action of 6,6’-(Dodecane-1,12-diyl)dipentacene in organic electronics involves the following steps:
Charge Injection: Electrons or holes are injected into the compound from the electrodes.
Charge Transport: The charges move through the conjugated system of the pentacene units, facilitated by the flexible dodecane linker.
Charge Collection: The charges are collected at the opposite electrode, completing the circuit.
The molecular targets and pathways involved include the π-conjugated system of the pentacene units, which allows for efficient charge transport and high charge carrier mobility.
Comparison with Similar Compounds
Similar Compounds
Pentacene: A well-known organic semiconductor with high charge carrier mobility.
6,6’-(Hexane-1,6-diyl)dipentacene: Similar structure but with a shorter hexane linker.
6,6’-(Octane-1,8-diyl)dipentacene: Similar structure but with an octane linker.
Uniqueness
6,6’-(Dodecane-1,12-diyl)dipentacene is unique due to its longer dodecane linker, which provides enhanced solubility and processability compared to its shorter-linker analogs. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices.
Properties
CAS No. |
920514-15-4 |
|---|---|
Molecular Formula |
C56H50 |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
6-(12-pentacen-6-yldodecyl)pentacene |
InChI |
InChI=1S/C56H50/c1(3-5-7-9-27-51-53-35-43-23-15-11-19-39(43)29-47(53)33-48-30-40-20-12-16-24-44(40)36-54(48)51)2-4-6-8-10-28-52-55-37-45-25-17-13-21-41(45)31-49(55)34-50-32-42-22-14-18-26-46(42)38-56(50)52/h11-26,29-38H,1-10,27-28H2 |
InChI Key |
HWKKJKJPUWSTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=CC9=CC1=CC=CC=C1C=C96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
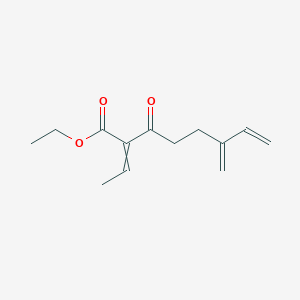

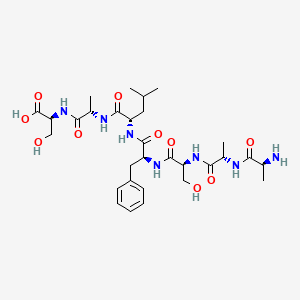
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
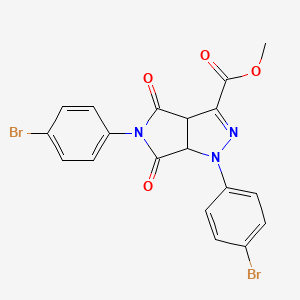
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
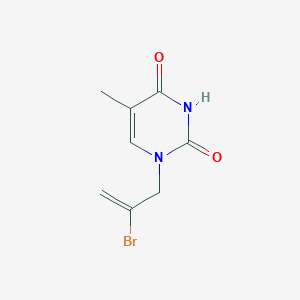

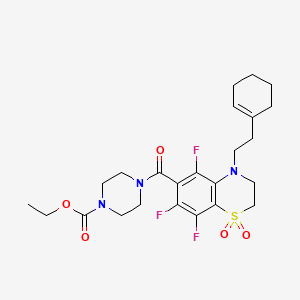
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
